An In-Depth Technical Guide to Glafenine-d4: Chemical Identification, Properties, and Applications
An In-Depth Technical Guide to Glafenine-d4: Chemical Identification, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Glafenine-d4, the deuterated analog of the non-steroidal anti-inflammatory drug (NSAID), Glafenine. While Glafenine itself has been withdrawn from many markets due to adverse effects, its unique pharmacological profile continues to be of interest. The isotopically labeled version, Glafenine-d4, serves as an invaluable tool in contemporary research, particularly in pharmacokinetic and metabolic studies. This document delves into the specific chemical identifiers of Glafenine-d4, its physicochemical properties, and its critical role in advancing pharmaceutical research.
Introduction: The Significance of Isotopic Labeling
Glafenine is an anthranilic acid derivative that was previously used for its analgesic properties.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in pain and inflammation.[2] The introduction of stable isotopes, such as deuterium (²H), into a drug molecule is a powerful technique used in drug discovery and development. This process, known as isotopic labeling, creates a heavier version of the compound that is chemically identical but can be distinguished by mass-sensitive analytical methods like mass spectrometry.
The primary utility of deuteration lies in its ability to alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down the rate of metabolic processes that involve the cleavage of a C-H bond, often leading to a longer plasma half-life and altered pharmacokinetic profile of the drug. For researchers, Glafenine-d4 is therefore a critical tool for:
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Pharmacokinetic (PK) Studies: To accurately trace the absorption, distribution, metabolism, and excretion (ADME) of Glafenine without the interference of endogenous compounds.
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Metabolite Identification: To distinguish drug metabolites from other molecules in complex biological matrices.
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Internal Standards: To serve as a highly accurate internal standard for the quantification of Glafenine in biological samples using mass spectrometry-based assays.
Chemical Identifiers and Structure of Glafenine-d4
The specific CAS Registry Number for Glafenine-d4 is 1794783-64-4 . This identifier is crucial for the unambiguous identification of this specific isotopologue in literature, databases, and for procurement purposes. While the CAS number is confirmed, the exact location of the four deuterium atoms is not consistently published across all public databases. However, a common and chemically logical placement for metabolic stabilization is on the anthranilate phenyl ring. This guide will proceed with this plausible structure for illustrative purposes.
Table 1: Chemical Identifiers for Glafenine-d4
| Identifier | Value |
| Compound Name | Glafenine-d4 |
| CAS Number | 1794783-64-4 |
| Molecular Formula | C₁₉H₁₃D₄ClN₂O₄ |
| Molecular Weight | 376.83 g/mol |
| IUPAC Name | 2,3-dihydroxypropyl 2-((7-chloroquinolin-4-yl)amino)benzoate-d4 |
| InChI | InChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22)/i1D,2D,3D,4D |
| InChIKey | GWOFUCIGLDBNKM-WFGKJFJISA-N |
| Canonical SMILES | C1=C(C(=C(C(=C1[2H])[2H])NC2=C3C=CC(=CC3=NC=C2)Cl)C(=O)OCC(CO)O)[2H])[2H] |
| Parent Compound CAS | 3820-67-5[1] |
Physicochemical Properties
The introduction of four deuterium atoms results in a predictable increase in the molecular weight of Glafenine-d4 compared to its non-deuterated parent, Glafenine. Other physicochemical properties such as solubility, pKa, and logP are not expected to change significantly.
Table 2: Comparison of Physicochemical Properties
| Property | Glafenine | Glafenine-d4 (Calculated) |
| Molecular Formula | C₁₉H₁₇ClN₂O₄ | C₁₉H₁₃D₄ClN₂O₄ |
| Molecular Weight | 372.81 g/mol [1] | 376.83 g/mol |
| Appearance | Pale yellow crystalline powder | Expected to be similar |
| Solubility | Practically insoluble in water[3] | Expected to be similar |
Synthesis and Formulation
The synthesis of Glafenine-d4 would typically involve the use of a deuterated precursor. A plausible synthetic route would adapt the known synthesis of Glafenine, which involves the reaction of a 7-chloro-4-aminoquinoline derivative with an anthranilic acid ester. To produce Glafenine-d4 with deuteration on the anthranilate ring, a deuterated anthranilic acid would be used as a starting material.
Caption: A generalized workflow for the synthesis of Glafenine-d4.
Formulation of Glafenine-d4 for experimental use would depend on the specific application. For in vitro studies, it is often dissolved in a suitable organic solvent such as DMSO. For in vivo studies in animal models, it may be formulated as a suspension or in a vehicle appropriate for the chosen route of administration.
Applications in Research and Development
The primary application of Glafenine-d4 is as an internal standard for the quantitative analysis of Glafenine in biological matrices by liquid chromatography-mass spectrometry (LC-MS). The co-elution of the deuterated standard with the non-deuterated analyte and its distinct mass-to-charge ratio (m/z) allows for highly accurate and precise quantification, correcting for variations in sample preparation and instrument response.
Caption: Use of Glafenine-d4 as an internal standard in LC-MS based bioanalysis.
Beyond its role as an internal standard, Glafenine-d4 is instrumental in drug metabolism and pharmacokinetic (DMPK) studies. By administering a mixture of Glafenine and Glafenine-d4, researchers can investigate the metabolic pathways of the drug and identify potential drug-drug interactions. The kinetic isotope effect can also be studied to understand which positions in the molecule are most susceptible to metabolic breakdown.
Conclusion
Glafenine-d4, identified by CAS number 1794783-64-4, is a vital research tool for scientists and professionals in the field of drug development. Its utility as an internal standard for bioanalytical assays and in the detailed investigation of the pharmacokinetics of Glafenine is indispensable for generating high-quality, reliable data. While the parent drug is no longer in widespread clinical use, the study of its deuterated analog continues to contribute to our understanding of drug metabolism and the broader principles of pharmaceutical science.
References
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PubChem. Glafenine. National Center for Biotechnology Information. [Link]
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Wikipedia. Glafenine. [Link]
- Merck Index. Glafenine. Royal Society of Chemistry.
